

# Hg-10-102-01: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **Hg-10-102-01**, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). This document includes detailed experimental protocols and data presented in a structured format to facilitate research and development efforts in the field of neurodegenerative diseases, particularly Parkinson's disease.

### **Chemical Structure and Properties**

**Hg-10-102-01**, with the chemical name (4-((5-chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxyphenyl)(morpholino)methanone, is a small molecule inhibitor of LRRK2. Its key identifiers and physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers for Hg-10-102-01



| Identifier        | Value                                                                                        |
|-------------------|----------------------------------------------------------------------------------------------|
| IUPAC Name        | (4-((5-chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxyphenyl)<br>(morpholino)methanone |
| CAS Number        | 1351758-81-0                                                                                 |
| Molecular Formula | C17H20CIN5O3                                                                                 |
| Molecular Weight  | 377.83 g/mol                                                                                 |
| SMILES            | COC1=CC(=CC=C1NC1=NC(NC)=C(Cl)C=N1) C(=O)N1CCOCC1                                            |
| InChI Key         | YEVOZZZLKJKCCD-UHFFFAOYSA-N                                                                  |

Table 2: Physicochemical Properties of Hg-10-102-01

| Property   | Value                               |
|------------|-------------------------------------|
| Appearance | Solid Powder                        |
| Purity     | ≥98%                                |
| Solubility | DMSO: up to 100 mM                  |
| Storage    | Dry, dark at -20°C for up to 1 year |

### **Pharmacological Properties**

**Hg-10-102-01** is a highly potent, ATP-competitive inhibitor of LRRK2, demonstrating selectivity for both the wild-type enzyme and the pathogenic G2019S mutant, which is commonly associated with Parkinson's disease.[1][2][3] The compound has been shown to be brain-penetrant, a critical feature for targeting neurological disorders.[1]

Table 3: In Vitro Inhibitory Activity of Hg-10-102-01 against LRRK2



| Target                         | IC50 (nM) |
|--------------------------------|-----------|
| LRRK2 (Wild-Type)              | 20.3[4]   |
| LRRK2 (G2019S Mutant)          | 3.2[4]    |
| LRRK2 (A2016T Mutant)          | 153[2]    |
| LRRK2 (G2019S + A2016T Mutant) | 95.9[2]   |

**Hg-10-102-01** also exhibits inhibitory activity against other kinases at higher concentrations, with IC<sub>50</sub> values of 0.6  $\mu$ M for MNK2 and 2.1  $\mu$ M for MLK1.[4]

#### **Mechanism of Action**

**Hg-10-102-01** exerts its inhibitory effect by competing with ATP for the binding site in the kinase domain of LRRK2. This inhibition leads to a dose-dependent reduction in the phosphorylation of LRRK2 at key autophosphorylation sites, such as Ser910 and Ser935, in both cellular and in vivo models.[1][4] The dephosphorylation of these sites is a reliable biomarker of LRRK2 kinase activity inhibition.

### **Signaling Pathway**

LRRK2 is a complex, multi-domain protein that functions as a kinase and a GTPase. Its kinase activity is implicated in various cellular processes, and its dysregulation is a key factor in the pathogenesis of Parkinson's disease. **Hg-10-102-01**, by inhibiting LRRK2 kinase activity, modulates these downstream signaling events.





Click to download full resolution via product page

Caption: LRRK2 signaling pathway and the inhibitory action of Hg-10-102-01.

### **Experimental Protocols**

This section provides detailed methodologies for key experiments involving **Hg-10-102-01**.

### Synthesis of Hg-10-102-01

The synthesis of **Hg-10-102-01** can be achieved through a multi-step process starting from commercially available reagents. A plausible synthetic route is outlined below, based on related syntheses.



Click to download full resolution via product page

Caption: General synthetic workflow for **Hg-10-102-01**.

- Synthesis of Intermediate A: React 2,4,5-trichloropyrimidine with methylamine to selectively substitute one chlorine atom.
- Synthesis of Intermediate B: Couple the product from Step 1 with 3-methoxy-4-nitroaniline under appropriate coupling conditions.
- Reduction of Nitro Group: Reduce the nitro group of the coupled product to an amine using a standard reducing agent (e.g., iron powder in acetic acid or catalytic hydrogenation).
- Amide Coupling: React the resulting aniline derivative with morpholine-4-carbonyl chloride or a similar activated morpholine species to form the final product, Hg-10-102-01.
- Purification: Purify the final compound using column chromatography or recrystallization.



Note: This is a generalized protocol. Specific reaction conditions, solvents, and catalysts should be optimized based on laboratory-scale experiments.

### In Vitro LRRK2 Kinase Inhibition Assay

This protocol describes a method to determine the IC<sub>50</sub> of **Hg-10-102-01** against LRRK2 using a luminescence-based kinase assay.

#### Materials:

- Recombinant LRRK2 enzyme (wild-type or mutant)
- LRRK2-specific substrate peptide (e.g., LRRKtide)
- ATP
- Hg-10-102-01
- Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA, 50 μM DTT)
- ADP-Glo™ Kinase Assay kit (Promega) or similar
- 384-well plates
- Plate reader capable of luminescence detection

- Prepare a serial dilution of Hg-10-102-01 in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
- Add 1 μL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
- Add 2 μL of LRRK2 enzyme solution to each well.
- Add 2  $\mu L$  of a mixture of LRRK2 substrate and ATP to each well to initiate the kinase reaction.



- Incubate the plate at room temperature for 60-120 minutes.
- Add 5 μL of ADP-Glo<sup>™</sup> Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
- Add 10 μL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert the newly synthesized ADP to ATP and then to a luminescent signal.
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC<sub>50</sub> value by fitting the data to a four-parameter logistic curve.

### Cellular LRRK2 Autophosphorylation Assay

This protocol details the assessment of **Hg-10-102-01**'s effect on LRRK2 autophosphorylation in a cellular context using Western blotting.

#### Materials:

- HEK293 cells stably expressing LRRK2 (wild-type or mutant)
- Cell culture medium and supplements
- Hg-10-102-01
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-pSer935-LRRK2, anti-total LRRK2, anti-GAPDH (loading control)
- HRP-conjugated secondary antibodies



- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

- Plate HEK293-LRRK2 cells in 6-well plates and allow them to adhere overnight.
- Treat the cells with varying concentrations of **Hg-10-102-01** (e.g., 0.1  $\mu$ M to 3  $\mu$ M) or DMSO for 90 minutes.
- Wash the cells with ice-cold PBS and lyse them with 100 μL of lysis buffer per well.
- Scrape the cells and collect the lysates. Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
- Determine the protein concentration of the supernatants using a BCA assay.
- Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
- Load equal amounts of protein (e.g., 20 μg) per lane on an SDS-PAGE gel and perform electrophoresis.
- Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies (anti-pSer935-LRRK2 and anti-total LRRK2, typically overnight at 4°C).
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.



 Quantify the band intensities and normalize the pSer935-LRRK2 signal to the total LRRK2 signal.

### In Vivo Mouse Pharmacodynamic Study

This protocol outlines a procedure to evaluate the in vivo efficacy of **Hg-10-102-01** in inhibiting LRRK2 phosphorylation in mice.

#### Materials:

- Male C57BL/6 mice (8-10 weeks old)
- Hg-10-102-01
- Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
- · Syringes and needles for intraperitoneal (IP) injection
- Anesthesia (e.g., isoflurane)
- · Dissection tools
- Liquid nitrogen
- Tissue homogenization buffer and equipment
- Western blotting reagents (as described in section 4.3)

- Acclimate mice to the housing conditions for at least one week.
- Prepare a formulation of Hg-10-102-01 in the vehicle at the desired concentrations for dosing (e.g., 10, 30, 50, 100 mg/kg).
- Administer a single dose of **Hg-10-102-01** or vehicle to the mice via IP injection.
- At a specified time point post-dosing (e.g., 1-2 hours), euthanize the mice by an approved method.

### Foundational & Exploratory





- Rapidly dissect tissues of interest (e.g., brain, kidney, spleen) and snap-freeze them in liquid nitrogen.
- Store the tissues at -80°C until analysis.
- Homogenize the frozen tissues in lysis buffer and prepare protein lysates as described in section 4.3.
- Perform Western blot analysis to determine the levels of pSer935-LRRK2 and total LRRK2 in the tissue lysates.
- Analyze the data to assess the dose-dependent inhibition of LRRK2 phosphorylation in different tissues.





Click to download full resolution via product page

Caption: Experimental workflow for in vivo pharmacodynamic studies of Hg-10-102-01.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. promega.de [promega.de]
- 2. protocols.io [protocols.io]
- 3. Western Blot Protocol Updated for Lrrk2, Nitrotyrosine, etc. [protocols.io]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- To cite this document: BenchChem. [Hg-10-102-01: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607943#hg-10-102-01-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com